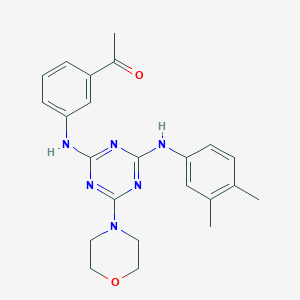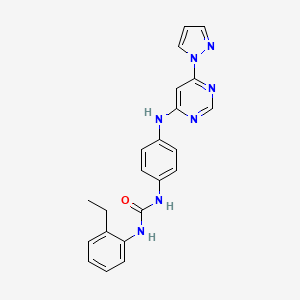![molecular formula C22H12BrN3O3S B2796995 6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 896679-53-1](/img/structure/B2796995.png)
6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound featuring a bromine atom, a thiazolo[5,4-b]pyridine group, and a chromene-3-carboxamide moiety[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0). This compound is part of a class of heterocyclic compounds known for their diverse biological and medicinal properties[{{{CITATION{{{_3{Thiazole: A Versatile Standalone Moiety Contributing to the ... - MDPI](https://www.mdpi.com/1420-3049/27/13/3994).
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have a wide range of medicinal and biological properties . They can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazole derivatives are known to interact with a wide range of receptor targets . The interaction with these targets can lead to a variety of physiological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They are also involved in the development of pain therapy drugs .
Result of Action
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . For instance, they have been identified and developed in recent years to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. Subsequent steps may include bromination to introduce the bromine atom and the formation of the chromene-3-carboxamide group through condensation reactions[_{{{CITATION{{{_4{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a more oxidized state.
Reduction: : Reduction of the chromene-3-carboxamide group.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine can be converted to bromate (BrO₃⁻).
Reduction: : The chromene-3-carboxamide group can be reduced to a primary amine.
Substitution: : Various nucleophiles can replace the bromine atom, leading to a range of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the thiazolo[5,4-b]pyridine group. Similar compounds include:
6-bromo-2-oxo-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamide
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivatives
These compounds share similar structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
6-bromo-2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O3S/c23-14-6-7-18-13(9-14)11-16(22(28)29-18)19(27)25-15-4-1-3-12(10-15)20-26-17-5-2-8-24-21(17)30-20/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZMUZBYIFVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796917.png)
![5-Chloro-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2796918.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)
![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)





![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)

